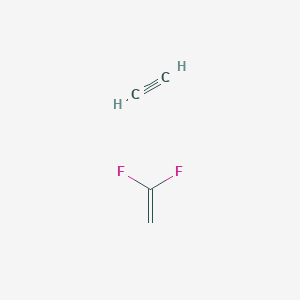
1,1-Difluoroethene--acetylene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoroethene–acetylene (1/1) is a chemical compound that consists of equal parts of 1,1-difluoroethene and acetylene. Acetylene, on the other hand, is a hydrocarbon and the simplest alkyne with the formula C₂H₂
Méthodes De Préparation
The preparation of 1,1-difluoroethene from acetylene involves several steps. Initially, acetylene undergoes hydrofluorination in the presence of a catalyst, typically a mixture of aluminum fluoride and bismuth fluoride, to produce 1,1-difluoroethane . This intermediate is then photochlorinated to form 1,1-difluoro-1-chloroethane. Finally, hydrogen chloride is thermally split off from 1,1-difluoro-1-chloroethane to yield 1,1-difluoroethene .
Analyse Des Réactions Chimiques
1,1-Difluoroethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid.
Reduction: It can be reduced to form 1,1-difluoroethane.
Substitution: It can undergo halogenation reactions to form compounds like 1,1-difluoro-1-chloroethane. Common reagents used in these reactions include hydrogen fluoride, chlorine, and hydrogen chloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Difluoroethene is primarily used in the production of fluoropolymers such as polyvinylidene fluoride . These fluoropolymers have applications in various industries, including:
Chemistry: Used as a monomer in the synthesis of fluoropolymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Employed in the production of medical devices and implants.
Industry: Used in the manufacture of coatings, films, and membranes.
Mécanisme D'action
The mechanism of action of 1,1-difluoroethene involves its interaction with molecular targets such as enzymes and receptors. It can undergo polymerization to form polyvinylidene fluoride, which has unique properties like high chemical resistance and thermal stability . The pathways involved in its action include free radical polymerization and coordination polymerization.
Comparaison Avec Des Composés Similaires
1,1-Difluoroethene is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
1,2-Difluoroethylene: Another difluorinated derivative of ethylene.
Fluoroethylene: A monofluorinated derivative of ethylene.
Trifluoroethylene: A trifluorinated derivative of ethylene. 1,1-Difluoroethene stands out due to its balanced reactivity and stability, making it suitable for various applications in the production of fluoropolymers and other materials.
Propriétés
Numéro CAS |
914978-70-4 |
|---|---|
Formule moléculaire |
C4H4F2 |
Poids moléculaire |
90.07 g/mol |
Nom IUPAC |
acetylene;1,1-difluoroethene |
InChI |
InChI=1S/C2H2F2.C2H2/c1-2(3)4;1-2/h1H2;1-2H |
Clé InChI |
BAKHHVCLKMDPLY-UHFFFAOYSA-N |
SMILES canonique |
C=C(F)F.C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
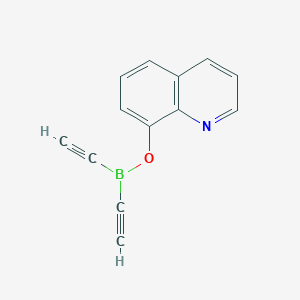
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
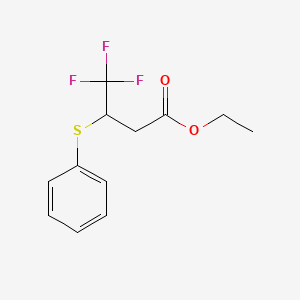
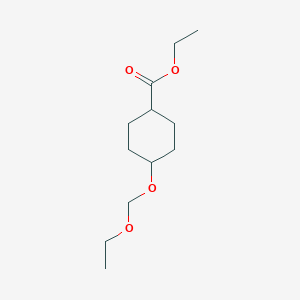
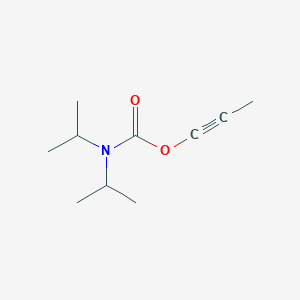
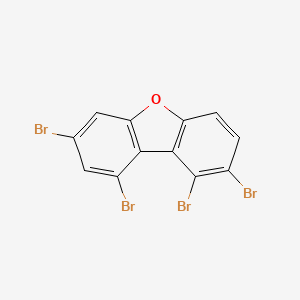
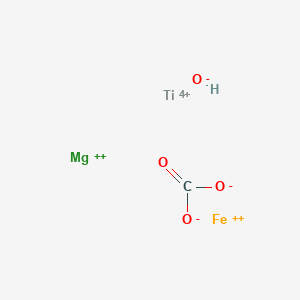
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
